5-Pregnen-3β,16α,20α-triol (CAS 3885-13-0) is a reduced trihydroxy steroid metabolite originating from the Δ⁵ steroidogenic pathway. Its biosynthesis begins with pregnenolone (5-pregnen-3β-ol-20-one), a pivotal C21 steroid precursor synthesized from cholesterol in mitochondrial tissues. Enzymatic 16α-hydroxylation, mediated primarily by CYP3A isoforms (e.g., CYP3A4, CYP3A7), converts pregnenolone to 16α-hydroxypregnenolone (3β,16α-dihydroxy-5-pregnen-20-one; CAS 520-88-7). This intermediate retains the Δ⁵ unsaturation and 3β-hydroxy configuration [7]. Subsequent reduction of the C20 ketone group by 20α-hydroxysteroid dehydrogenase (20α-HSD) or aldo-keto reductases (AKRs) yields the 20α-hydroxy derivative, completing the formation of the triol structure [1] [5].
This pathway competes with glucocorticoid or androgen synthesis, positioning the triol as an endpoint metabolite rather than an intermediate for potent hormonal steroids. The enzymatic cascade ensures stereospecificity: reductions produce exclusively the 20α-hydroxy isomer, distinct from 20β-epimers formed under alternative conditions [1].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: